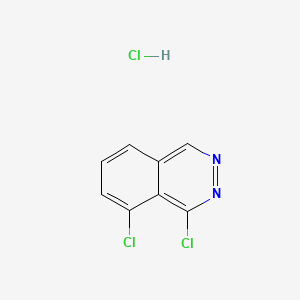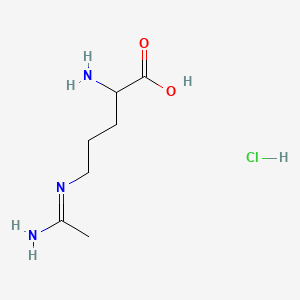
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol is a chemical compound with the molecular formula C24H24FNO and a molecular weight of 361.45 g/mol . This compound features a cyclopropanol ring substituted with a dibenzylamino group and a 4-fluorophenyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol typically involves the reaction of dibenzylamine with 4-fluorobenzyl chloride in the presence of a base, followed by cyclopropanation . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol can be compared with similar compounds such as:
Dibenzylamino-1-methylcyclohexanol: This compound features a cyclohexanol ring instead of a cyclopropanol ring, leading to different chemical and biological properties.
Dibenzylamino-1-trifluoromethylcyclohexanol: The presence of a trifluoromethyl group introduces additional steric and electronic effects, influencing its reactivity and interactions.
Properties
Molecular Formula |
C24H24FNO |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[(dibenzylamino)-(4-fluorophenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C24H24FNO/c25-22-13-11-21(12-14-22)23(24(27)15-16-24)26(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14,23,27H,15-18H2 |
InChI Key |
OIHCMDCMZARDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(C2=CC=C(C=C2)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}propoxy)-1H-indol-1-yl]acetic acid](/img/structure/B13905745.png)
![2,4,8-Trichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B13905758.png)
![5-(chloromethyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905760.png)
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2R,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13905761.png)


![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13905795.png)





